4-(4-fluorophenyl)-N-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
1. Metal-Organic Frameworks in C1 Chemistry
Metal-organic frameworks (MOFs) are crucial in the catalysis of C1 chemistry, particularly in the transformation of carbon monoxide (CO), carbon dioxide (CO2), and methane (CH4) into clean fuels and high-value chemicals. This involves overcoming the challenges posed by the inert nature and low reactivity of these molecules. MOFs have shown promise as heterogeneous catalysts or supports in the design of functional nanomaterials for these purposes (Cui, Zhang, Hu, & Bu, 2019).
2. Zeolites in C1 Chemistry
Zeolites, serving as highly efficient solid catalysts in the chemical industry, have seen extensive application in C1 chemistry. The development of zeolite-based mono-, bi-, and multifunctional catalysts has led to their increased use, particularly in combining the advantages of zeolites with metallic catalytic species for the production of hydrocarbons and oxygenates from C1 molecules (Zhang, Yu, & Corma, 2020).
3. Non-Thermal Plasma (NTP) in C1 Chemistry
Non-thermal plasma (NTP) activated heterogeneous catalysis offers advantages such as mild reaction conditions and energy efficiency in C1 chemistry. The state-of-the-art application of NTP-catalysis includes CO2 hydrogenation, reforming of CH4 and CH3OH, and water-gas shift reactions. This method allows for a multifaceted approach to plasma-catalyst interactions and provides insights into mechanisms of NTP activated catalytic C1 chemistry (Chen, Mu, Xu, Xu, Hardacre, & Fan, 2020).
4. C1 Catalysis for Conversion of Carbon-Containing Compounds
C1 catalysis, involving the conversion of simple carbon-containing compounds into valuable chemicals and fuels, has seen significant advancements. Developments in material synthesis methods and computational simulation capabilities have led to progress in reaction mechanisms, active-site identification, catalyst efficiency, and reactor designs (Bao, Yang, Yoneyama, & Tsubaki, 2019).
5. Environmental Impact of C1 Chemistry
Studies on C1 chemistry also consider the environmental impact of processes and materials used. For example, the decomposition characteristics of C5F10O, an environmentally friendly insulation medium, have been explored to evaluate its insulation performance and environmental effects (Zhang, Li, Xiao, Tang, Tian, & Deng, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-pyridin-4-yl-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O/c15-10-3-1-9(2-4-10)12-13(19-20-18-12)14(21)17-11-5-7-16-8-6-11/h1-8H,(H,16,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPKEJXHOPBHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2C(=O)NC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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